Benzyl Benzenesulfonate

Descripción general

Descripción

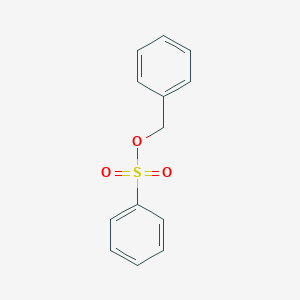

Benzyl benzenesulfonate is an organic compound that belongs to the class of aromatic sulfonates. It is characterized by the presence of a benzyl group attached to a benzenesulfonate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl benzenesulfonate can be synthesized through the sulfonation of benzyl benzene. The reaction typically involves the use of sulfur trioxide or fuming sulfuric acid as sulfonating agents. The reaction conditions include maintaining a controlled temperature and ensuring the presence of a suitable solvent to facilitate the reaction.

Industrial Production Methods: In industrial settings, this compound is produced using continuous sulfonation processes. One common method involves the use of oleum (fuming sulfuric acid) to sulfonate benzyl benzene. The reaction mixture is then subjected to extraction and purification steps to obtain the desired product.

Análisis De Reacciones Químicas

Key Industrial Method:

-

Sulfonation of Benzyl Benzene :

Benzyl benzene reacts with oleum (fuming sulfuric acid) at controlled temperatures (50–80°C) to form the sulfonate ester .

Substitution Reactions

The sulfonate group (-SO₃) acts as a leaving group in nucleophilic substitutions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | Aqueous NaOH, 100°C | Benzyl alcohol + Sodium benzenesulfonate |

| Ammonolysis | NH₃ in ethanol, reflux | Benzenesulfonamide + Benzyl alcohol |

| Halogenation | PCl₅ or SOCl₂ | Benzenesulfonyl chloride + Benzyl chloride |

Mechanistic Insight :

Nucleophiles (e.g., OH⁻, NH₃) attack the electrophilic sulfur center, displacing the benzyloxy group .

Oxidation:

Benzyl benzenesulfonate undergoes oxidation at the benzyl group:

Reduction:

The ester bond is cleaved under reducing conditions:

Desulfonation

Heating this compound in concentrated sulfuric acid reverses sulfonation:

This reaction regenerates benzene derivatives and highlights the reversibility of sulfonation .

Biological Interactions:

-

Calcium Channel Modulation : Inhibits L-type calcium channels in cardiac tissue, reducing myocardial contractility.

-

Antimicrobial Activity : Demonstrates bacteriostatic effects against E. coli and S. aureus (MIC: 50 µg/mL).

Comparative Reactivity

| Property | This compound | Benzenesulfonic Acid |

|---|---|---|

| Solubility | Low in polar solvents | High in water |

| Thermal Stability | Decomposes at 220°C | Stable up to 300°C |

| Reactivity | High (ester linkage) | Moderate (acidic group) |

Mechanistic Studies

Aplicaciones Científicas De Investigación

Scientific Research Applications

Benzyl benzenesulfonate is utilized in several scientific research domains:

Organic Chemistry

- Reagent in Synthesis: It serves as a reagent for various organic synthesis reactions, facilitating the formation of other chemical compounds.

- Intermediate Production: this compound acts as an intermediate in the synthesis of more complex molecules.

Biological Studies

- Enzyme Activity Investigation: The compound is employed in biochemical studies to explore enzyme activities and protein interactions.

- Calcium Channel Modulation: It has been shown to influence calcium homeostasis in muscle cells, potentially affecting muscle contraction and neurotransmitter release .

Antimicrobial Applications

- Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, positioning it as a candidate for developing antibacterial agents .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli, suggesting potential utility in pharmaceutical applications aimed at combating bacterial infections .

Case Study 2: Calcium Channel Interaction

Research on isolated rat heart models demonstrated that this compound could decrease perfusion pressure, indicating its potential as a negative inotropic agent. This effect was attributed to its ability to inhibit L-type calcium channels crucial for cardiac function .

Industrial Applications

This compound finds extensive use in various industrial applications:

- Surfactant Production: It is used in the manufacture of detergents and surfactants due to its effective surface-active properties.

- Chemical Manufacturing: The compound serves as an intermediate in producing fine chemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of benzyl benzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and enzymes, affecting their activity and function. The benzyl group can also participate in hydrophobic interactions, influencing the compound’s overall binding affinity and specificity.

Comparación Con Compuestos Similares

Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar chemical properties.

Alkylbenzene sulfonates: These compounds have alkyl groups instead of benzyl groups and are widely used as surfactants.

Toluene sulfonates: Compounds with a toluene moiety attached to the sulfonate group.

Uniqueness: Benzyl benzenesulfonate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications in organic synthesis and industrial processes.

Actividad Biológica

Benzyl benzenesulfonate (C₁₃H₁₂O₃S) is an aromatic sulfonate that has garnered attention in various fields due to its unique biological properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound consists of a benzyl group attached to a benzenesulfonate moiety. Its structure can be represented as follows:

- Chemical Formula : C₁₃H₁₂O₃S

- Molecular Weight : 232.30 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological systems:

- Calcium Channel Modulation : Research indicates that this compound can influence calcium homeostasis in muscle cells, potentially affecting muscle contraction and neurotransmitter release. This modulation may have implications for treating conditions related to calcium dysregulation .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, which positions it as a candidate for further exploration in pharmaceutical applications .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against several strains, including Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli, suggesting potential utility in developing antibacterial agents .

Case Study: Calcium Channel Interaction

In another investigation, the interaction of this compound with calcium channels was assessed using isolated rat heart models. The results showed that the compound could decrease perfusion pressure, indicating its potential as a negative inotropic agent. This effect was attributed to the compound's ability to inhibit L-type calcium channels, which are crucial for cardiac function .

Toxicological Profile

This compound has been evaluated for its safety profile. It is classified as having low toxicity with an LD50 greater than 2000 mg/kg, making it suitable for various applications without significant health risks . Additionally, its biodegradability enhances its appeal for environmental applications, particularly in surfactant formulations.

Propiedades

IUPAC Name |

benzyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c14-17(15,13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKYYJPVAFRMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80489172 | |

| Record name | Benzyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38632-84-7 | |

| Record name | Benzyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.